molecular formula C19H33NO3 B5689085 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol

Cat. No.: B5689085
M. Wt: 323.5 g/mol
InChI Key: LWLKKOVCOWEYDI-UHFFFAOYSA-N
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Description

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol is a chemical compound with the molecular formula C19H33NO3. It is known for its antioxidant properties and is used in various industrial applications. The compound is characterized by the presence of two tert-butyl groups and a bis(2-hydroxyethyl)amino group attached to a phenol ring.

Properties

IUPAC Name

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)17(23)16(12-15)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLKKOVCOWEYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333264
Record name 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

209681-65-2
Record name 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol typically involves the reaction of 2,6-ditert-butylphenol with formaldehyde and diethanolamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Mannich base, where the formaldehyde reacts with the phenol and diethanolamine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The product is then purified using techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound also forms stable radicals that do not propagate further chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol is unique due to the presence of both tert-butyl groups and the bis(2-hydroxyethyl)amino group, which enhance its antioxidant properties and make it more effective in preventing oxidative degradation compared to its similar compounds .

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